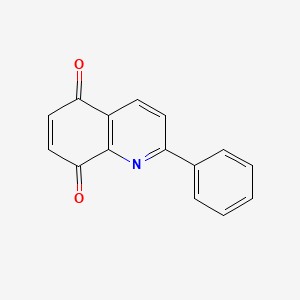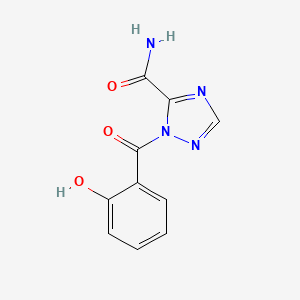
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of salicylamide with appropriate reagents to form the triazole ring, followed by further functionalization to introduce the hydroxybenzoyl and carboxamide groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize waste and reduce production costs. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxybenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the triazole ring can produce various triazoline derivatives .
科学的研究の応用
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-thiol: Contains a thiol group instead of a carboxamide group.
Uniqueness
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
特性
CAS番号 |
62735-30-2 |
|---|---|
分子式 |
C10H8N4O3 |
分子量 |
232.20 g/mol |
IUPAC名 |
2-(2-hydroxybenzoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-8(16)9-12-5-13-14(9)10(17)6-3-1-2-4-7(6)15/h1-5,15H,(H2,11,16) |
InChIキー |
SVBOYMQYPVFLFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC=N2)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
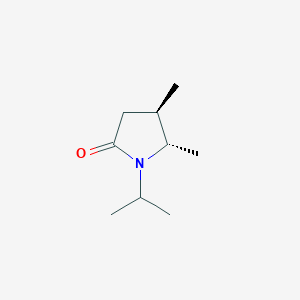
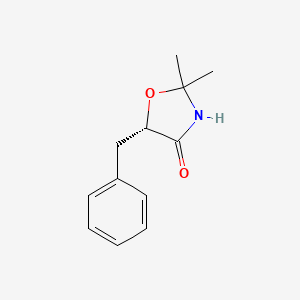

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
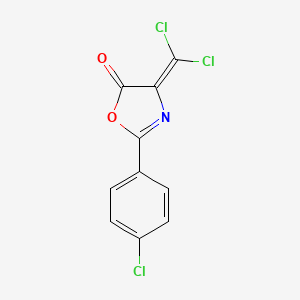
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
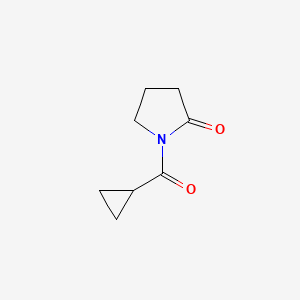
![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
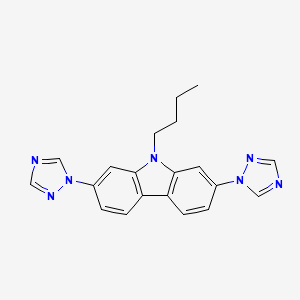
![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
